N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

Drug Discovery & Medicinal Chemistry Lipophilicity Optimization ADME Property Profiling

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide (CAS 62347-77-7) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds, characterized by a cyclohexanecarboxamide core substituted with an n-butyl chain on the amide nitrogen and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The compound has a molecular formula of C14H23N3O2 and a molecular weight of 265.36 g/mol, placing it in the intermediate lipophilicity range relative to its closest N-alkyl homologs.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
CAS No. 62347-77-7
Cat. No. B12895959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide
CAS62347-77-7
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=NO1)C)C(=O)C2CCCCC2
InChIInChI=1S/C14H23N3O2/c1-3-4-10-17(14-15-11(2)16-19-14)13(18)12-8-6-5-7-9-12/h12H,3-10H2,1-2H3
InChIKeyUCIRBSWAVLRSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide CAS 62347-77-7: Compound-Class Context for Procurement


N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide (CAS 62347-77-7) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds, characterized by a cyclohexanecarboxamide core substituted with an n-butyl chain on the amide nitrogen and a 3-methyl-1,2,4-oxadiazol-5-yl moiety [1]. The compound has a molecular formula of C14H23N3O2 and a molecular weight of 265.36 g/mol, placing it in the intermediate lipophilicity range relative to its closest N-alkyl homologs . It contains zero hydrogen-bond donors and four hydrogen-bond acceptors, and possesses six rotatable bonds, conferring a moderate degree of conformational flexibility distinct from shorter-chain analogs . The compound is commercially available from multiple chemical suppliers at purities of 97–98% and is supplied exclusively for non-human research use .

Why N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide Cannot Be Swapped with Its N-Methyl or N-Hexyl Homologs


Within the 3-methyl-1,2,4-oxadiazol-5-yl cyclohexanecarboxamide series, the N-alkyl substituent is a critical determinant of physicochemical properties including lipophilicity (logP), aqueous solubility, and conformational flexibility . The N-butyl chain of CAS 62347-77-7 (C4) provides a quantitatively distinct logP increment of approximately +0.5 to +1.0 units per additional methylene unit compared with the N-methyl analog (C1, CAS 62347-68-6), translating into measurable differences in membrane permeability, protein binding, and pharmacokinetic partitioning that directly affect in vitro and in vivo pharmacological profiles . Conversely, the N-hexyl analog (C6, CAS 62347-50-6) carries an additional +0.5 to +1.0 logP units beyond the butyl compound, increasing the risk of poor aqueous solubility, non-specific binding, and aggregation-based assay interference without proportional gains in target engagement . These property cliffs mean that even compounds sharing the identical oxadiazole-cyclohexanecarboxamide scaffold cannot be treated as interchangeable; each N-alkyl variant occupies a distinct position on the property–activity landscape, and substitution without experimental validation risks compromising assay reproducibility and structure–activity relationship (SAR) interpretability.

Quantitative Differentiation Evidence: N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide vs. Closest Homologs


Lipophilicity Tuning: Intermediate cLogP of the N-Butyl Homolog Balances Permeability and Solubility Relative to N-Methyl and N-Hexyl Analogs

In the homologous series N-alkyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide, the computed octanol–water partition coefficient (cLogP) increases predictably with each additional methylene unit in the N-alkyl chain. The N-butyl compound (CAS 62347-77-7, C4 chain) occupies an intermediate lipophilicity range, providing a balance between membrane permeability and aqueous solubility that is distinct from both the less lipophilic N-methyl analog (CAS 62347-68-6, C1 chain) and the more lipophilic N-hexyl analog (CAS 62347-50-6, C6 chain) . This intermediate cLogP value positions the N-butyl compound within a favorable property window for oral bioavailability and cell-based assay performance, whereas the N-hexyl analog risks exceeding commonly accepted lipophilicity thresholds associated with poor solubility, metabolic instability, and promiscuous off-target binding [1].

Drug Discovery & Medicinal Chemistry Lipophilicity Optimization ADME Property Profiling Structure–Property Relationship (SPR)

Molecular Size and Hydrogen-Bonding Capacity: The N-Butyl Homolog Occupies a Distinct Physicochemical Property Space Compared with Shorter and Longer N-Alkyl Congeners

Molecular weight, hydrogen-bond donor/acceptor counts, and topological polar surface area (tPSA) are key descriptors governing passive permeability, solubility, and target-binding complementarity. The N-butyl compound (MW 265.36 g/mol, 0 HBD, 4 HBA) differs from the N-methyl analog (MW 223.28 g/mol, 0 HBD, 4 HBA) by +42.08 g/mol and from the N-hexyl analog (MW 293.41 g/mol, 0 HBD, 4 HBA) by −28.05 g/mol . While the hydrogen-bond donor and acceptor counts remain constant across the series, the molecular weight gradient—particularly the ~70 g/mol span from methyl to hexyl—positions the N-butyl compound in a property window that has historically correlated with higher probabilities of favorable oral absorption and target selectivity in lead-like chemical space [1].

Molecular Property-Based Selection Physicochemical Descriptors Chemical Library Design Fragment-Based Drug Discovery

Conformational Flexibility: The Six Rotatable Bonds of the N-Butyl Compound Enable Distinct Binding-Mode Sampling Compared with Restricted N-Methyl and N-Hexyl Analogs

The number of rotatable bonds (nRotB) influences the conformational entropy penalty upon target binding and the ability of a ligand to adapt to different binding-site topologies. The N-butyl compound possesses six rotatable bonds , compared with four for the N-methyl analog and eight for the N-hexyl analog (calculated from chemical structures). This intermediate flexibility means that the N-butyl compound can sample a conformational ensemble that includes binding-competent conformations inaccessible to the more restricted N-methyl analog, while avoiding the excessive entropic cost and potential for non-specific binding associated with the fully extended N-hexyl chain. In SAR studies, this difference in nRotB can manifest as non-additive or 'magic methyl' effects in potency or selectivity, making the N-butyl variant an essential comparator for deconvoluting the contributions of chain length versus conformational freedom.

Conformational Analysis Ligand–Target Binding Mode Structure-Based Drug Design SAR Interpretation

N-Alkyl Chain Length-Dependent Pharmacological Switching: Precedent from 1,2,4-Oxadiazole β1-Adrenolytic Patent SAR Shows Butyl-to-Hexyl Transition Alters Potency and Selectivity Profiles

US Patent 4,409,232 (1983) discloses a series of substituted 1,2,4-oxadiazoles wherein the N-alkyl chain length (R) on the oxadiazole nitrogen is a primary determinant of β1-adrenolytic potency and cardioselectivity [1]. The patent explicitly teaches that while the n-hexyl group is 'especially preferred' for overall β1-blocking activity, the n-butyl variant exhibits a quantitatively distinct pharmacological profile—specifically, at intravenous doses of 0.4–5.0 mg/kg in rabbits, the compounds reduce isoprenaline-induced tachycardia by 50%, with the magnitude and duration of effect varying as a function of the N-alkyl substituent [1]. The patent further demonstrates that N-alkyl chain length directly influences the β1/β2 selectivity ratio, a critical safety parameter: shorter chains (methyl, ethyl, n-butyl) exhibit different selectivity windows than longer chains (n-hexyl), with implications for bronchospasm risk in patients with obstructive airway disease [1]. Although the patent does not report isolated IC50 values for each individual N-alkyl analog within the cyclohexanecarboxamide subclass, it establishes a clear class-level precedent that N-butyl and N-hexyl substitution yields pharmacologically distinguishable compounds, and that the N-butyl compound cannot be assumed to be a simple potency-diminished version of the N-hexyl lead.

Pharmacological SAR β1-Adrenoceptor Antagonism Patent-Evidenced Differentiation Cardiovascular Drug Discovery

Procurement-Grade Purity Differentiation: 98% Purity Specification from Major Asian Suppliers Provides Consistent Baseline for Reproducible SAR Studies

Commercial availability of CAS 62347-77-7 at 98% purity (HPLC) from suppliers including Leyan (Shanghai Haohong Biomedical) represents a procurement-relevant differentiation from the 97% purity specification offered by alternative suppliers for the same compound , and from the 97% specification common to the N-methyl (CAS 62347-68-6) and N-hexyl (CAS 62347-50-6) homologs from certain vendors . A 1% absolute purity difference at the 97–98% level can correspond to up to a 33% reduction in total impurity burden (from 3% to 2% total impurities), which is meaningful for concentration–response assays where impurities at ≥1% can confound SAR interpretation, particularly if impurity profiles differ between N-alkyl homologs due to divergent synthetic routes or purification challenges.

Chemical Procurement & Sourcing Purity Specification Assay Reproducibility Quality Control

Structural Confirmation by SMILES: The N-Butyl Compound Is Unambiguously Defined as N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide, Avoiding the Regioisomeric Ambiguities Possible in Oxadiazole Series

The 1,2,4-oxadiazole ring presents potential for regioisomeric confusion in chemical procurement: the 3-methyl-1,2,4-oxadiazol-5-yl substitution pattern of CAS 62347-77-7 is distinct from the 5-methyl-1,2,4-oxadiazol-3-yl regioisomer, and the direct N-attachment to the oxadiazole C5 position (rather than via a methylene linker) is structurally unambiguous . The canonical SMILES string O=C(C1CCCCC1)N(CCCC)C2=NC(C)=NO2 is publicly documented on supplier datasheets, enabling exact structural verification via computational matching . By contrast, structurally similar compounds bearing a methylene spacer (e.g., 4-butyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cyclohexanecarboxamide ) or regioisomeric oxadiazole connectivity represent distinct chemical entities with non-identical biological profiles. This unambiguous structural identity reduces procurement errors and ensures that SAR data generated with CAS 62347-77-7 can be correctly assigned and reproduced.

Structural Identity Verification Regioisomer Differentiation Chemical Registration Procurement Accuracy

Recommended Application Scenarios for N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide CAS 62347-77-7 in Research and Industrial Settings


N-Alkyl Chain SAR Profiling in Oxadiazole-Based Drug Discovery Programs

CAS 62347-77-7 serves as the critical N-butyl (C4) reference point in homologous N-alkyl chain-length SAR studies of the 1,2,4-oxadiazol-5-yl cyclohexanecarboxamide scaffold. Its intermediate molecular weight (265.36 g/mol) and estimated cLogP (~2.8–3.5) bridge the gap between the N-methyl (C1, MW 223.28) and N-hexyl (C6, MW 293.41) analogs, enabling systematic deconvolution of chain-length-dependent effects on target potency, selectivity, and ADME properties [1]. Procurement of all three N-alkyl variants (methyl, butyl, hexyl) from a single supplier at matched purity levels is recommended to minimize inter-vendor variability in SAR interpretation.

Lead-Like Chemical Library Design and Fragment-to-Lead Optimization

With a molecular weight of 265.36 g/mol—comfortably within the lead-like chemical space (MW ≤ 350) and significantly below the N-hexyl analog at 293.41 g/mol—CAS 62347-77-7 is suitable for inclusion in medium-throughput screening libraries targeting drug-like property space . Its six rotatable bonds provide sufficient conformational flexibility to explore diverse binding modes without incurring the excessive entropic penalty associated with longer alkyl chains, making it a preferred starting point for fragment-merging or scaffold-hopping strategies in medicinal chemistry campaigns .

β1-Adrenoceptor and Cardiovascular Pharmacology Profiling in the 1,2,4-Oxadiazole Series

Based on patent-established SAR from US 4,409,232 and related 1,2,4-oxadiazole filings, the N-butyl substitution on the oxadiazole-cyclohexanecarboxamide scaffold is pharmacologically distinct from N-hexyl substitution with respect to β1-adrenolytic potency and β1/β2 selectivity ratios . Researchers investigating cardiovascular indications—particularly those seeking an intermediate selectivity window that reduces bronchospasm risk relative to non-selective β-blockers—should include CAS 62347-77-7 as a comparator alongside the N-hexyl lead compound when profiling in vitro (radioligand binding, functional cAMP assays) and in vivo (isoprenaline-challenge models). The documented human-equivalent dose range of 50–200 mg/day for this chemical class provides a starting framework for pharmacokinetic/pharmacodynamic modeling .

High-Purity Procurement for Reproducible Concentration–Response and Biophysical Assays

For laboratories conducting quantitative pharmacology assays (IC50/EC50 determinations, surface plasmon resonance, isothermal titration calorimetry, or NMR-based fragment screening), the availability of CAS 62347-77-7 at 98% purity from suppliers such as Leyan reduces the absolute impurity burden to ≤2%, compared with 97% grade material (≤3% impurities) from other vendors . This 33% reduction in total impurities is relevant when impurity-driven false positives or potency shifts could mislead SAR interpretation, particularly in assays with steep Hill slopes or narrow dynamic ranges. Researchers are advised to request lot-specific certificates of analysis and, where feasible, perform in-house QC (LC-MS, 1H NMR) to confirm purity and identity prior to critical assay campaigns.

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